molecular formula C20H20Cl2N4Ni B8230640 Dichloronickel;pyridine

Dichloronickel;pyridine

Cat. No.: B8230640
M. Wt: 446.0 g/mol
InChI Key: KIESYLFSGNDAGD-UHFFFAOYSA-L
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Description

"Dichloronickel;pyridine" refers to the coordination compound dichlorotetrakis(pyridine)nickel (CAS 14076-99-4), with the molecular formula C₂₀H₂₀Cl₂N₄Ni. This complex consists of a central nickel(II) ion coordinated by two chloride ions and four pyridine ligands . Pyridine, a weak base and aprotic solvent, donates electron density through its nitrogen atom, stabilizing the nickel center in a square planar or octahedral geometry depending on the synthetic conditions . The compound is notable for its applications in catalysis and materials science, leveraging pyridine’s ability to modulate electronic and steric properties .

Properties

IUPAC Name

dichloronickel;pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIESYLFSGNDAGD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloronickel;pyridine can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) chloride in a solvent such as ethanol or methanol, followed by the addition of pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the coordination of pyridine to the nickel center.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, where nickel(II) chloride and pyridine are continuously fed into the reactor, and the product is continuously collected. This method ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: Dichloronickel;pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel species.

    Substitution: The pyridine ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products:

    Oxidation: Higher oxidation state nickel complexes.

    Reduction: Lower oxidation state nickel species.

    Substitution: Nickel complexes with different ligands.

Scientific Research Applications

Dichloronickel;pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the synthesis of fine chemicals and materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of dichloronickel;pyridine involves the coordination of pyridine ligands to the nickel center, which influences the electronic properties and reactivity of the nickel ion. The compound can interact with various molecular targets, including organic substrates and biomolecules, through coordination and redox reactions. These interactions can lead to catalytic activity, biological effects, and material properties.

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The table below compares dichlorotetrakis(pyridine)nickel with analogous nickel dichloro complexes featuring distinct ligands:

Compound Name Molecular Formula Ligands Key Properties Applications References
Dichlorotetrakis(pyridine)nickel C₂₀H₂₀Cl₂N₄Ni 4 pyridine, 2 Cl⁻ Moderate solubility in polar solvents Catalysis, materials
Dichlorobis(tributylphosphine)nickel C₂₄H₅₄Cl₂NiP₂ 2 tributylphosphine, 2 Cl⁻ Hydrophobic, air-sensitive Cross-coupling reactions
Tris[2-(aminoethyl)amino]ethanolnickel C₁₂H₃₀Cl₂N₆NiO₃ 3 aminoethanol derivatives High solubility in water Biochemical studies

Key Observations :

  • Ligand Effects on Solubility: Pyridine’s moderate polarity grants dichlorotetrakis(pyridine)nickel better solubility in organic solvents compared to the hydrophobic tributylphosphine analogue. The aminoethanol-based complex, however, exhibits superior aqueous solubility due to its polar functional groups .
  • Electronic Properties: Tributylphosphine, a stronger σ-donor than pyridine, increases electron density at the nickel center, enhancing catalytic activity in reactions like Suzuki-Miyaura couplings. Pyridine’s weaker field strength may favor different reaction pathways .

Substituent Position and Activity

Evidence from dopamine receptor studies highlights the critical role of substituent position on pyridine rings. For example, 2-substituted pyridine derivatives exhibit higher receptor affinity (Ki = 1.96 nM for D3) than 3- or 4-substituted analogues (Ki = 14.1 nM for 4-substituted), emphasizing steric and electronic optimization in ligand design .

Hydrophobicity and ClogP Values

ClogP (calculated partition coefficient) data from suggest pyridine derivatives span a wide hydrophobicity range. Dichlorotetrakis(pyridine)nickel’s ClogP is expected to be lower than tributylphosphine analogues (more hydrophobic) but higher than aminoethanol-based complexes, aligning with solubility trends .

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